![molecular formula C15H22Cl2N2O2S B2473343 2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 946233-72-3](/img/structure/B2473343.png)
2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in the pharmaceutical industry due to their presence in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published in several reviews .Molecular Structure Analysis
The molecular structure of “2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide” can be represented by the SMILES stringCC(C)N1CCC(CC1)CNS(=O)(=O)c2cc(ccc2Cl)Cl
. The InChI representation is InChI=1S/C15H22Cl2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-9-13(16)3-4-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3
. Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. These compounds serve as essential building blocks for constructing drugs, making them highly relevant in medicinal chemistry. The synthesis of substituted piperidines has been widely explored, with over 7000 piperidine-related papers published in the last five years alone . Now, let’s explore the specific applications of our compound of interest.
Conclusion
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that research into compounds like “2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide” will continue to be a focus in the future.
properties
IUPAC Name |
2,5-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-9-13(16)3-4-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVSBRUOHGTWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.